3,5-Diamino-2-nitrobenzoic acid
Overview
Description
3,5-Diamino-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H7N3O4 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a nitro group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-2-nitrobenzoic acid typically involves the reduction of 3,5-dinitrobenzoic acid. One common method is the catalytic hydrogenation of 3,5-dinitrobenzoic acid using a hydrogenation catalyst such as a Ni-M-Al three-way catalyst, where M can be La, Yb, or Ce . The reaction is carried out in a solvent under hydrogen pressure, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of efficient hydrogenation catalysts and continuous flow reactors can enhance the yield and purity of the product, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: Formation of 3,5-diaminobenzoic acid.
Oxidation: Formation of 3,5-dinitrobenzoic acid or nitroso derivatives.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: 3,5-Diamino-2-nitrobenzoic acid is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a precursor for the preparation of dyes and pigments.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-diamino-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, forming stable complexes that inhibit or modulate their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but with two nitro groups instead of amino groups.
3,5-Diaminobenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
2,4-Diamino-6-nitrotoluene: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness: 3,5-Diamino-2-nitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-diamino-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,8-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKQMZQIEUMDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631177 | |
Record name | 3,5-Diamino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-37-8 | |
Record name | 3,5-Diamino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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